molecular formula C12H18O3 B1362498 1-(3,4-Dimethoxyphenyl)butan-1-ol CAS No. 54419-22-6

1-(3,4-Dimethoxyphenyl)butan-1-ol

Cat. No. B1362498
CAS RN: 54419-22-6
M. Wt: 210.27 g/mol
InChI Key: CKASWWHFEGBUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3,4-Dimethoxyphenyl)butan-1-ol” is a chemical compound with a molecular weight of 210.27 . Its IUPAC name is 1-(3,4-dimethoxyphenyl)-1-butanol .


Molecular Structure Analysis

The InChI code for “1-(3,4-Dimethoxyphenyl)butan-1-ol” is 1S/C12H18O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8,10,13H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Chemical Reactions and Basicity

1-(3,4-Dimethoxyphenyl)butan-1-ol has been studied in various chemical reactions, demonstrating unique reactivity and basicity characteristics. Wada et al. (1999) explored its reactions in the presence of acid, leading to various derivatives like ketones and aldehydes. The study also examined its basicity, providing insights into its stability and reactivity under different conditions (Wada et al., 1999).

Synthesis Applications

The compound has been used in the stereoselective synthesis of olefins, as shown by McCague (1987), where its dehydration was instrumental in producing the Z isomer of but-1-ene. This process is significant in the context of synthesizing compounds like tamoxifen, an anti-cancer drug (McCague, 1987).

Solvation Studies

In solvation studies, Varfolomeev et al. (2015) reported on the specific interactions in binary mixtures involving butan-1-ol. Their findings on enthalpy changes and molecular interactions contribute to understanding the solvation behavior of such compounds (Varfolomeev et al., 2015).

Thermophysical Characteristics

Domańska and Marciniak (2007) investigated the liquid–liquid equilibria of binary systems containing butan-1-ol, providing data on its solubility and thermophysical properties. This research is valuable for applications in green chemistry and separation processes (Domańska & Marciniak, 2007).

Kinetic Studies in Oxidation

Nie et al. (2014) conducted a kinetics study of the oxidation of 1-(3,4-Dimethoxyphenyl)ethanol, a related compound, with chlorine dioxide. This research provides insights into the oxidative behavior and potential applications in environmental pollution control in the pulp bleaching process (Nie et al., 2014).

Peroxyl-Radical-Scavenging Activity

Stobiecka et al. (2016) explored the peroxyl-radical-scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues. This study provides a basis for understanding the antioxidant properties and potential applications of related compounds in health and medicine (Stobiecka et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, butanol, indicates that it is a flammable liquid and vapor. It may cause skin, respiratory, and serious eye irritation. It may be harmful if swallowed .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8,10,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKASWWHFEGBUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306282
Record name 1-(3,4-dimethoxyphenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)butan-1-ol

CAS RN

54419-22-6
Record name NSC174871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dimethoxyphenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)butan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)butan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethoxyphenyl)butan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)butan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)butan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)butan-1-ol

Citations

For This Compound
2
Citations
K Kobayashi, T Kozuki, T Suzuki - Helvetica Chimica Acta, 2012 - Wiley Online Library
A convenient synthis for 4‐substituted and 3,4‐disubstituted 1,7‐naphthyridine‐2(1H)‐thiones 7 has been developed. The method is based on the electrocyclic reaction of 4‐(1‐arylalk‐…
Number of citations: 7 onlinelibrary.wiley.com
X Sun, C Gao, F Zhang, Z Song, L Kong, X Wen, H Sun - Tetrahedron, 2014 - Elsevier
The intramolecular Schmidt reaction of simple azido secondary benzyl alcohols has been realized for the first time. Investigation of the electronic and steric effects of the substrates on …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.